molecular formula C7H7NO4 B12735928 3-Hydroxybenzyl nitrate CAS No. 190442-16-1

3-Hydroxybenzyl nitrate

Cat. No.: B12735928
CAS No.: 190442-16-1
M. Wt: 169.13 g/mol
InChI Key: GCKBVYBCFQGKGP-UHFFFAOYSA-N
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Description

3-Hydroxybenzyl nitrate is an organic compound characterized by the presence of a hydroxyl group (-OH) and a nitrate ester group (-ONO2) attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybenzyl nitrate typically involves the nitration of 3-hydroxybenzyl alcohol. One common method is to react 3-hydroxybenzyl alcohol with nitric acid in the presence of a catalyst. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybenzyl nitrate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrate ester group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-nitrobenzaldehyde.

    Reduction: Formation of 3-hydroxybenzylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

3-Hydroxybenzyl nitrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxybenzyl nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator and signaling molecule that affects various cellular pathways. The compound targets enzymes like MGMT and APE1, inhibiting their activity and enhancing the efficacy of alkylating agents used in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzyl alcohol: Similar structure but lacks the nitrate ester group.

    4-Hydroxybenzyl alcohol: Similar structure with the hydroxyl group in a different position.

    3-Hydroxybenzylamine: Similar structure but with an amine group instead of a nitrate ester.

Uniqueness

3-Hydroxybenzyl nitrate is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitrate ester groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

(3-hydroxyphenyl)methyl nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKBVYBCFQGKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CO[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190442-16-1
Record name NCX-4015
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190442161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NCX-4015
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KJ5VX45CS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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